3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone
Description
3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is a benzophenone derivative featuring a pyrrolidine ring (a five-membered secondary amine) at the 3-position and a thiomethyl (-SCH₃) group at the 4'-position. This structural configuration confers unique electronic and steric properties, making it a compound of interest in pharmaceutical intermediates and organic synthesis.
Properties
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-22-18-9-7-16(8-10-18)19(21)17-6-4-5-15(13-17)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKXQQZNLSQUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643477 | |
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-92-9 | |
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone typically involves the reaction of benzophenone derivatives with pyrrolinomethyl and thiomethyl groups under specific conditions. One common method involves the use of a base-catalyzed reaction where benzophenone is reacted with 3-pyrrolinomethyl chloride and thiomethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolinomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and an organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous conditions with solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base and an appropriate solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of benzophenone.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolinomethyl group can also participate in binding interactions with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone and related compounds:
*Estimated based on analogous structures.
Key Comparative Insights
Electronic Effects: Thiomethyl (-SCH₃) groups in the 4'-position (as in the target compound) provide moderate electron-withdrawing effects compared to methoxy (-OCH₃) or nitro (-NO₂) groups seen in other benzophenones (e.g., 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone, MW 250.25) . Pyrrolidinomethyl and piperidinomethyl substituents increase basicity, whereas morpholinomethyl groups introduce polarity via oxygen .
Dioxolane-containing analogs (e.g., 3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone) exhibit enhanced electron density, which could influence reactivity in photochemical applications .
Solubility and Physicochemical Properties: The target compound’s pyrrolidinomethyl group likely improves aqueous solubility relative to carboethoxy-substituted analogs (e.g., 2-Carboethoxy-4'-(3-pyrrolinomethyl)benzophenone), which are more lipophilic . Morpholinomethyl and piperidinomethyl derivatives may exhibit intermediate solubility due to their nitrogen-oxygen balance .
Research and Commercial Relevance
- Synthetic Utility: Thiomethyl groups are often used as protective groups in nucleophilic aromatic substitution, while pyrrolidinomethyl groups serve as directing groups in metal-catalyzed reactions .
- Commercial Availability: Suppliers like CymitQuimica and ECHEMI list related benzophenones (e.g., CAS 898779-12-9) at purities ≥95%, with prices available on inquiry .
Biological Activity
3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H20N2OS
- CAS Number : 898789-92-9
The structure features a benzophenone core with a pyrrolinomethyl group and a thiomethyl substituent, which may influence its interactions with biological targets.
The biological activity of this compound is hypothesized to involve interactions with various biomolecules, including enzymes and receptors. The presence of the thiomethyl group may enhance its binding affinity to target sites, potentially leading to significant pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains.
Cytotoxicity
In addition to antimicrobial properties, the compound has been evaluated for its cytotoxic effects on cancer cell lines. A study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate that this compound possesses significant cytotoxicity against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against multi-drug resistant bacteria. The researchers conducted a series of assays that confirmed its ability to disrupt bacterial cell membranes, leading to cell lysis.
- Cytotoxicity Assessment : Another investigation published in Cancer Letters assessed the cytotoxic effects on various cancer cell lines. The study utilized flow cytometry and apoptosis assays to elucidate the mechanism behind the observed cytotoxicity, suggesting that the compound induces apoptosis via the mitochondrial pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
